molecular formula C9H10N2O4 B1606613 N-(2-hydroxyethyl)-3-nitrobenzamide CAS No. 7399-69-1

N-(2-hydroxyethyl)-3-nitrobenzamide

Cat. No.: B1606613
CAS No.: 7399-69-1
M. Wt: 210.19 g/mol
InChI Key: OXWSGQUZWFJATM-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-3-nitrobenzamide is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzamide group substituted with a nitro group and a hydroxyethyl group.

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The compound can be synthesized through the nitration of 3-aminobenzamide. This involves treating 3-aminobenzamide with a nitrating agent such as nitric acid and sulfuric acid under controlled temperature conditions.

  • Reduction Reaction: Another method involves the reduction of 3-nitrobenzoyl chloride with ethylene glycol in the presence of a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous flow process involving the nitration of 3-aminobenzamide followed by purification steps to obtain the desired product with high purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-(2-hydroxyethyl)-3-aminobenzamide.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.

  • Reduction Products: N-(2-hydroxyethyl)-3-aminobenzamide.

  • Substitution Products: Derivatives with different functional groups replacing the nitro group.

Scientific Research Applications

N-(2-Hydroxyethyl)-3-nitrobenzamide has diverse applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is utilized in biochemical studies to understand the effects of nitro-containing compounds on biological systems.

  • Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic drugs.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

N-(2-Hydroxyethyl)-3-nitrobenzamide is unique due to its specific molecular structure. Similar compounds include:

  • N-(2-Hydroxyethyl)ethylenediamine: This compound has a similar hydroxyethyl group but lacks the nitro group.

  • 3-Nitrobenzamide: This compound has the nitro group but lacks the hydroxyethyl group.

  • N-(2-Hydroxyethyl)-4-nitrobenzamide: This compound has a similar structure but with the nitro group at a different position on the benzene ring.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-(2-hydroxyethyl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-5-4-10-9(13)7-2-1-3-8(6-7)11(14)15/h1-3,6,12H,4-5H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWSGQUZWFJATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288158
Record name N-(2-hydroxyethyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7399-69-1
Record name 7399-69-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-hydroxyethyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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